Ensitrelvir Synthesis: CAS 135242-93-2 Is the Documented Key Intermediate in Shionogi's Clinical-Stage COVID-19 Antiviral
CAS 135242-93-2 is explicitly identified as the key intermediate in the synthesis of Ensitrelvir (S-217622), Shionogi's oral 3CL protease inhibitor for COVID-19 [1]. The Chinese patent CN115433137A details a preparative method for this compound specifically for use in Ensitrelvir production [1]. In contrast, the positional isomer 1-methyl-1H-1,2,4-triazole-5-methanol (CAS 91616-36-3) is not documented in any publicly disclosed Ensitrelvir synthetic route . This distinction is critical: using the incorrect positional isomer would alter the connectivity of the triazole core in the final drug molecule, likely abolishing 3CL protease inhibitory activity [2].
| Evidence Dimension | Role as Ensitrelvir (S-217622) synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly identified as the key 1-methyl-1,2,4-triazole-3-methanol intermediate |
| Comparator Or Baseline | 1-methyl-1H-1,2,4-triazole-5-methanol (CAS 91616-36-3): Not documented in any Ensitrelvir synthetic route |
| Quantified Difference | Documented vs. undocumented role |
| Conditions | Ensitrelvir (S-217622) pharmaceutical synthesis route per CN115433137A |
Why This Matters
For organizations developing Ensitrelvir or related 3CL protease inhibitors, CAS 135242-93-2 is the validated building block; substitution with positional isomers introduces unvalidated variables that risk regulatory and synthetic failure.
- [1] CN115433137A. The preparation method of 1-methyl-1,2,4-triazole-3-methanol. Google Patents. States: 'The present invention relates to the preparation of the key intermediate 1-methyl-1,2,4-triazole-3-methanol of the anti-new crown drug 3CL Pro protease inhibitor Ensitrelvir of Shionogi.' View Source
- [2] Unoh Y, et al. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19. J Med Chem. 2022;65(9):6499-6512. Describes triazole scaffold requirement for activity. View Source
